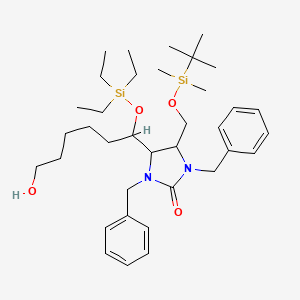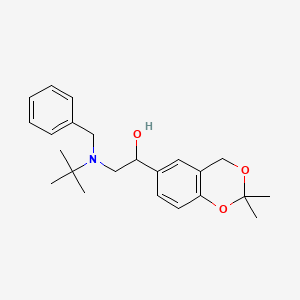
N-Benzyl Salbutamol Acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl Salbutamol Acetonide is a chemical compound with the molecular formula C23H31NO3 and a molecular weight of 369.51 g/mol . It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of Salbutamol and an acetonide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl Salbutamol Acetonide typically involves the following steps:
N-Benzylation: Salbutamol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-Benzyl Salbutamol.
Acetonide Formation: The N-Benzyl Salbutamol is then treated with acetone in the presence of an acid catalyst like p-toluenesulfonic acid to form the acetonide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale N-Benzylation using industrial reactors.
- Acetonide formation under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-Benzyl Salbutamol Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions where the benzyl or acetonide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-Benzyl Salbutamol Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on adrenergic receptors and neurotransmission.
Industry: Utilized in the development of new bronchodilators and other pharmaceutical agents.
作用机制
N-Benzyl Salbutamol Acetonide exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways, leading to the activation of adenylate cyclase. This increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. The activation of protein kinase A results in the relaxation of smooth muscle cells, leading to bronchodilation and relief from bronchospasm .
相似化合物的比较
Salbutamol (Albuterol): A widely used bronchodilator with a similar mechanism of action but without the benzyl and acetonide groups.
Levosalbutamol (Levalbuterol): An enantiomerically pure form of Salbutamol with higher selectivity for beta-2 adrenergic receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma and COPD.
Uniqueness: N-Benzyl Salbutamol Acetonide is unique due to the presence of the benzyl and acetonide groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Salbutamol. These modifications can potentially enhance its stability, bioavailability, and therapeutic efficacy.
属性
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOWFWXOFPFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
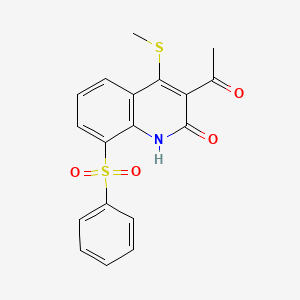
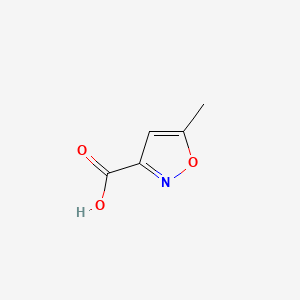
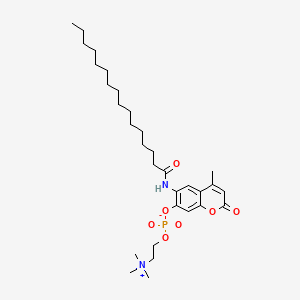
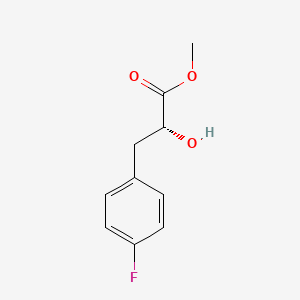
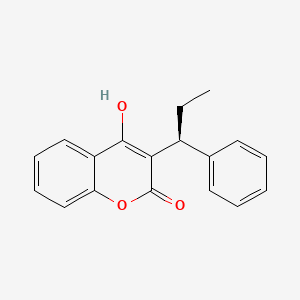
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
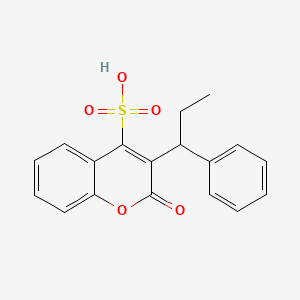
![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/new.no-structure.jpg)
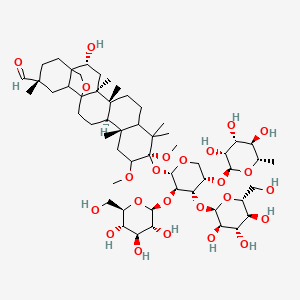
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
